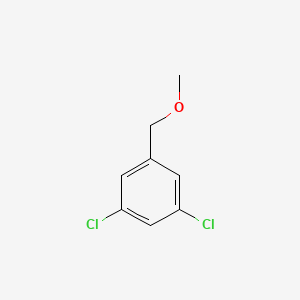

1,3-Dichloro-5-(methoxymethyl)benzene

Description

1,3-Dichloro-5-(methoxymethyl)benzene (CAS: N/A; molecular formula: C₈H₇Cl₂O) is a chlorinated aromatic compound featuring a methoxymethyl (-CH₂OCH₃) substituent at the 5-position of a 1,3-dichlorobenzene scaffold. This structural motif imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, agrochemicals, and pharmaceutical research. The methoxymethyl group enhances solubility in polar solvents compared to purely chlorinated analogs, while the electron-withdrawing chlorine atoms influence reactivity in electrophilic substitution reactions .

Properties

IUPAC Name |

1,3-dichloro-5-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDNAPUCNFGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the chlorination of 5-(methoxymethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 1,3-Dichloro-5-(methoxymethyl)benzene may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the methoxymethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Substitution: Products with different functional groups replacing the chlorine atoms.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dechlorinated or reduced methoxymethyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Intermediate in Chemical Reactions : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitutions and oxidation processes, making it valuable for chemists.

- Case Study : In a study focused on synthesizing novel pharmaceuticals, 1,3-Dichloro-5-(methoxymethyl)benzene was used to create derivatives with enhanced biological activity .

-

Biological Studies

- Potential Biological Activity : Research has indicated that this compound may interact with biological molecules, leading to potential applications in medicinal chemistry. Its structure allows for modifications that can enhance its pharmacological properties.

- Case Study : A study examining the cytotoxic effects of chlorinated compounds found that derivatives of 1,3-Dichloro-5-(methoxymethyl)benzene exhibited significant activity against certain cancer cell lines .

-

Material Science

- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals that require specific properties imparted by its unique structure. This includes applications in coatings and adhesives.

- Data Table :

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(methoxymethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The methoxymethyl derivative exhibits intermediate hydrophobicity (LogP ~2.8) compared to the more lipophilic trifluoromethyl (LogP ~3.5) and chloromethyl (LogP ~3.1) analogs.

- Dimethoxy derivatives (e.g., 1-Chloro-3,5-dimethoxybenzene) show significantly higher polarity due to electron-donating methoxy groups .

Nucleophilic Substitution

- Chloromethyl vs. Methoxymethyl : The chloromethyl group in 1,3-Dichloro-5-(chloromethyl)benzene undergoes rapid nucleophilic substitution with amines or alkoxides, whereas the methoxymethyl group is less reactive due to the electron-donating methoxy moiety .

- Trifluoromethyl Analogs : The -CF₃ group in 1,3-Dichloro-5-(trifluoromethyl)benzene stabilizes intermediates in cross-coupling reactions, making it valuable in pesticide synthesis (e.g., phenylpyrazole derivatives) .

Biological Activity

1,3-Dichloro-5-(methoxymethyl)benzene, a chlorinated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive findings.

- IUPAC Name : 1,3-Dichloro-5-(methoxymethyl)benzene

- Molecular Formula : C9H9Cl2O

- Molecular Weight : 205.08 g/mol

- CAS Number : 130625-06-8

Biological Activity Overview

1,3-Dichloro-5-(methoxymethyl)benzene has been studied for its interactions with various biological systems. Research indicates that it may exhibit:

- Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial applications.

- Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in specific cancer cell lines, indicating potential as an anticancer agent.

The biological activity of 1,3-Dichloro-5-(methoxymethyl)benzene is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit the activity of specific enzymes involved in metabolic processes within cells.

- Reactive Oxygen Species (ROS) Generation : The compound has been associated with increased ROS production, which can lead to oxidative stress and subsequent cellular damage.

- DNA Interaction : There is evidence suggesting that chlorinated compounds can interact with DNA, potentially leading to mutagenic effects.

Table 1: Summary of Biological Activity Studies

Detailed Findings

- Antimicrobial Activity : A study conducted using disk diffusion assays demonstrated that 1,3-Dichloro-5-(methoxymethyl)benzene effectively inhibited the growth of E. coli at concentrations above 100 µg/mL. This suggests a potential role in developing new antimicrobial agents aimed at resistant bacterial strains.

- Cytotoxicity in Cancer Cells : Research utilizing the MTT assay revealed that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 50 to 150 µM. This indicates a promising avenue for further exploration as a potential anticancer drug .

- Enzyme Inhibition Studies : Investigations into the enzyme inhibition properties of this compound showed significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in humans .

Toxicological Considerations

While exploring the biological activity of 1,3-Dichloro-5-(methoxymethyl)benzene, it is essential to consider its toxicological profile:

Q & A

Q. What are the established synthetic routes for 1,3-dichloro-5-(methoxymethyl)benzene, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 3,5-dichlorobenzyl chloride can react with methoxymethyl groups under reflux conditions in the presence of a base like potassium carbonate . Optimization requires monitoring reaction time, temperature, and stoichiometry via thin-layer chromatography (TLC) or gas chromatography (GC). Impurities such as unreacted starting materials or byproducts (e.g., di-substituted derivatives) should be characterized using NMR or mass spectrometry (MS) .

Q. How is structural characterization of 1,3-dichloro-5-(methoxymethyl)benzene performed?

Key methods include:

- NMR Spectroscopy : and NMR identify substituent positions and confirm methoxymethyl integration. For example, methoxy protons resonate at δ ~3.3–3.5 ppm, while aromatic protons appear as doublets due to chlorine’s deshielding effect .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 221.0) and fragmentation patterns .

- X-ray Crystallography : Used to resolve ambiguities in substitution patterns, though this requires high-purity crystals .

Q. What physicochemical properties are critical for handling and experimental design?

- Melting Point : ~35–37°C (observed in analogues like 1,3-dichloro-5-(chloromethyl)benzene) .

- Solubility : Lipophilic due to chlorine substituents; soluble in dichloromethane, THF, or DMSO. Aqueous solubility is negligible, requiring sonication or surfactants for biological assays .

- Stability : Hydrolytically stable under anhydrous conditions but susceptible to oxidation at the methoxymethyl group .

Advanced Research Questions

Q. How does the methoxymethyl group influence reactivity in cross-coupling reactions?

The methoxymethyl group acts as a steric hindrance, slowing electrophilic aromatic substitution (EAS) at the 5-position. However, it can participate in oxidation reactions to form carbonyl derivatives under strong oxidizing agents (e.g., KMnO/HSO), as seen in analogous sulfoxide syntheses . Advanced mechanistic studies should employ density functional theory (DFT) to model transition states or isotopic labeling (e.g., ) to track oxygen migration .

Q. How to resolve contradictions in reported spectroscopic data for derivatives?

Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. For example:

- NMR Shifts : Deuterated solvents (CDCl vs. DMSO-d) can alter chemical shifts by ±0.2 ppm.

- Mass Fragmentation : Collision-induced dissociation (CID) parameters in MS/MS must be standardized .

Cross-validate using independent techniques like IR spectroscopy (C-O stretch at ~1100 cm) or X-ray diffraction .

Q. What strategies are effective for studying this compound’s biological interactions?

- Molecular Docking : Screen against targets like cytochrome P450 or bacterial enzymes using software (AutoDock Vina) to predict binding affinities .

- In Vitro Assays : Assess antibacterial activity via MIC (minimum inhibitory concentration) tests against E. coli or S. aureus, noting potential interference from chlorine’s toxicity .

Q. How to validate analytical methods for quantifying trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.